molecular formula C15H19N3OS B2383045 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2335461-22-6

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2383045
CAS No.: 2335461-22-6
M. Wt: 289.4
InChI Key: SPJUQSIMFYXJHU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety

Preparation Methods

The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Properties

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-7-10(2)13-12(8-9)20-15(17-13)18-5-3-11(4-6-18)14(16)19/h7-8,11H,3-6H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJUQSIMFYXJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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